molecular formula C21H27N3O4S B2861499 N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-10-4

N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2861499
CAS No.: 878057-10-4
M. Wt: 417.52
InChI Key: MKIQHWINYJLAOZ-UHFFFAOYSA-N
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Description

This compound features a multifaceted structure combining an indole core modified with a sulfonyl group, a pyrrolidin-1-yl ethyl ketone moiety, and a cyclopentyl-substituted acetamide.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-16-7-1-2-8-16)15-29(27,28)19-13-24(18-10-4-3-9-17(18)19)14-21(26)23-11-5-6-12-23/h3-4,9-10,13,16H,1-2,5-8,11-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQHWINYJLAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Indole-Based Acetamides with Heterocyclic Substituents

  • Compound (b) from : 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide Structural Differences: Replaces the sulfonyl group with a 4-chlorobenzoyl group and substitutes the cyclopentyl acetamide with a pyridin-3-yl ethyl chain. Functional Implications: Demonstrated as a non-azole CYP51 inhibitor for parasitic infections, highlighting the role of pyridine in enhancing binding to heme-containing enzymes. The absence of a sulfonyl group may reduce solubility compared to the target compound .
  • N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide ()

    • Structural Differences : Features a phenyl sulfonyl group instead of the pyrrolidinyl ethyl ketone and lacks the cyclopentyl substitution.
    • Functional Implications : Spectroscopic studies indicate strong electronic interactions due to the sulfonyl group, suggesting similarities in solubility and stability with the target compound. However, the absence of the pyrrolidinyl group may alter pharmacokinetic profiles .

Pyrrolidinyl and Cyclic Substituent Variations

  • 2-(2-Oxopyrrolidin-1-yl)acetamide ()

    • Structural Differences : A simpler analogue lacking the indole and sulfonyl groups.
    • Functional Implications : Safety data indicate moderate acute toxicity (H302, H317), suggesting that the pyrrolidinyl moiety in the target compound may require additional structural modifications to mitigate similar hazards .
  • 2-(1-Cyclopent-2-enyl-1H-indol-3-yl)-N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide (: IGERUH) Structural Differences: Contains a cyclopentenyl-indole and a second indole ethyl group instead of the sulfonyl and pyrrolidinyl groups.

Anti-inflammatory and Analgesic Analogues

  • (E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide (: 6a) Structural Differences: Incorporates a quinoline-hydrazide scaffold linked to the pyrrolidinyl ethyl indole. Functional Implications: Demonstrated anti-inflammatory activity, suggesting that the pyrrolidinyl ethyl group in the target compound could similarly modulate inflammatory pathways. However, the hydrazide linker in 6a may introduce instability compared to the acetamide in the target compound .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Target Compound : Hypothesized to interact with enzymes or receptors via its sulfonyl group (polar interactions) and indole core (hydrophobic binding). The pyrrolidinyl group may enhance blood-brain barrier penetration.
  • Analogues :
    • CYP51 Inhibitors (): Efficacy against protozoan parasites linked to pyridine/indole interactions.
    • Anti-inflammatory Agents (): Activity attributed to indole-pyrrolidinyl motifs and hydrazide linkers.

Physicochemical Properties

Property Target Compound 2-(2-Oxopyrrolidin-1-yl)acetamide () Compound (b) ()
Molecular Weight ~450–500 g/mol (estimated) 142.16 g/mol ~450 g/mol
Key Functional Groups Sulfonyl, pyrrolidinyl, indole Pyrrolidinyl, acetamide Chlorobenzoyl, pyridine
Solubility Moderate (sulfonyl enhances) Low Low (lipophilic groups)
Toxicity (GHS) Not reported H302, H317 Not reported

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